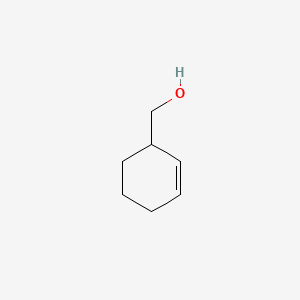

2-环己烯-1-甲醇

描述

2-Cyclohexene-1-methanol is a cyclohexane ring functionalized with an alcohol, specifically a hydroxymethyl group .

Synthesis Analysis

The synthesis of 2-Cyclohexene-1-methanol involves complex chemical reactions. For instance, the compound can be synthesized from 2,6,6-trimethyl-2-cyclohexene-1-methanol . The synthesis process involves the formation of a molecular structure with a molecular weight of 154.2493 .Molecular Structure Analysis

The molecular structure of 2-Cyclohexene-1-methanol is represented by the formula C10H18O . The structure can be viewed using computational models .Chemical Reactions Analysis

The chemical reactions involving 2-Cyclohexene-1-methanol are complex and involve multiple steps. For instance, the dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclohexene-1-methanol include a molecular weight of 98.14 . The compound exists as a colorless liquid, although commercial samples can appear yellow .科学研究应用

电催化加氢

2-环己烯-1-酮在甲醇水溶液中的电催化加氢(ECH)涉及碳碳双键加氢的高选择性,特别是对于电沉积镍和铜电极。这项研究表明在选择性加氢工艺中的潜在应用 (Dabo 等人,1997).

甲醇中的阳极氧化

已经研究了环己烯在甲醇中的阳极氧化。温度、电流密度、电极材料和甲醇浓度等关键因素显著影响产物分布。该工艺与化学合成和工业应用相关 (Möller 和 Schäfer,1997)。

氧化芳构化

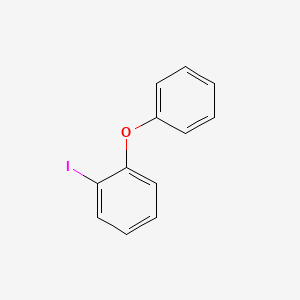

使用碘-四价铈铵硝酸盐在甲醇(包括甲醇)中的 2-环己烯-1-酮衍生物的氧化芳构化产生烷基苯基醚和苯氧基烷醇衍生物。该方法可用于合成有机化学以生产各种衍生物 (Horiuchi 等人,1991)。

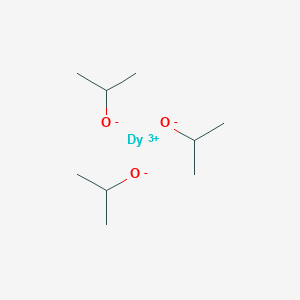

甲醇作为氢供体

甲醇可以在铑、铱、钌和锇配合物催化的反应中作为氢供体,特别是用于将酮还原为醇。这一发现对于有机化学中的催化还原过程具有重要意义 (Smith 和 Maitlis,1985)。

合成和热力学性质

通过环己烯氧化物和甲醇的醇解反应合成 2-甲氧基环己醇的研究提供了对新的生产路线和基本热力学参数的见解,这有利于工业化学过程 (冯、尚和张,2018)。

甲醇合成优化

使用差分进化 (DE) 方法在热耦合反应器中优化甲醇合成和环己烷脱氢,提高了甲醇和苯的产量,表明了化学工业中工艺效率和反应器设计的改进 (Khademi 等人,2009)。

动力学研究

在氯化钯 (II)-三苯基膦催化的甲醇溶液中环己烯羰基化的动力学研究提供了对反应机理和速率的见解,这对于开发有效的催化过程至关重要 (吉田等人,1976)。

作用机制

Target of Action

It’s known that cyclohexene compounds generally interact with various enzymes and proteins within the cell .

Mode of Action

2-Cyclohexene-1-methanol, like other cyclohexene compounds, undergoes electrophilic addition reactions . In the presence of bromine, the double bond in the cyclohexene ring breaks, and a bromine atom becomes attached to each carbon . This reaction is an example of electrophilic addition, where the bromine molecule is polarized by the approaching pi bond in the cyclohexene .

Biochemical Pathways

For instance, cyclohexanol can undergo dehydration to form cyclohexene through an E2 mechanism .

Pharmacokinetics

The molecular weight of 1542493 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The electrophilic addition of bromine to cyclohexene results in the formation of 1,2-dibromocyclohexane . This reaction could potentially lead to changes in cellular function, depending on the specific targets of the compound.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Cyclohexene-1-methanol. For example, the reaction of cyclohexene with bromine occurs in the cold with pure liquid bromine or with a solution of bromine in an organic solvent .

安全和危害

未来方向

The future directions for the study and application of 2-Cyclohexene-1-methanol are vast. The compound is a vital intermediate in the production of ε-caprolactam and adipic acid, which serve as the main raw materials for nylon 6 (PA6) and nylon 66 (PA66), respectively . Therefore, efficient production of high-purity 2-Cyclohexene-1-methanol is paramount to meet the demands of the rapidly expanding industry .

属性

IUPAC Name |

cyclohex-2-en-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h2,4,7-8H,1,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTRNALMVOGNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454517 | |

| Record name | 2-Cyclohexene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexene-1-methanol | |

CAS RN |

3309-97-5 | |

| Record name | 2-Cyclohexene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

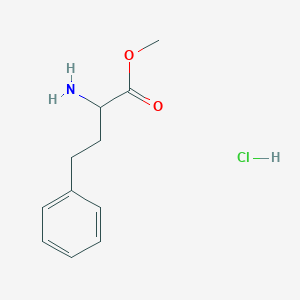

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

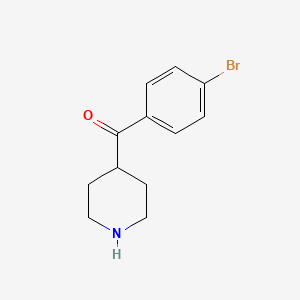

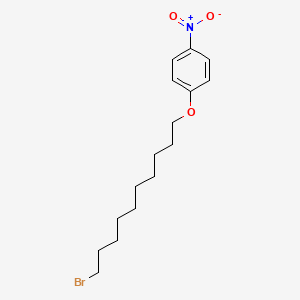

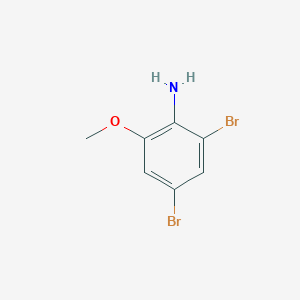

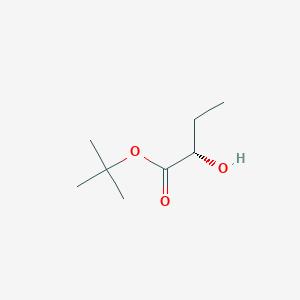

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)